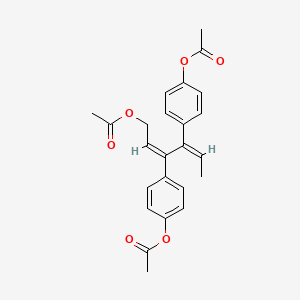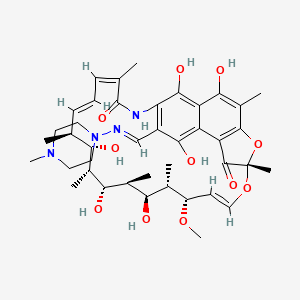
25-Desacetilrifampicina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La desacetilrifampicina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la biotransformación de antibióticos y el desarrollo de nuevos candidatos a fármacos.
Biología: Se utiliza para estudiar las vías metabólicas de la rifampicina y sus efectos sobre la resistencia microbiana.
Medicina: Se utiliza en estudios farmacocinéticos para comprender la distribución, el metabolismo y la excreción de la rifampicina y sus metabolitos.
Industria: Se utiliza en el desarrollo de métodos de producción rentables y sostenibles para antibióticos
Mecanismo De Acción
La desacetilrifampicina ejerce sus efectos inhibiendo la ARN polimerasa dependiente de ADN en Mycobacterium tuberculosis. Se une a la subunidad beta de esta enzima, suprimiendo así la síntesis de ARN. Esta inhibición evita que las bacterias se repliquen y, en última instancia, conduce a su muerte .
Compuestos Similares:
Rifampicina: El compuesto principal del que se deriva la desacetilrifampicina.
Rifampicina Quinona: Una forma oxidada de rifampicina.
3-Formil-rifampicina: Un producto de degradación de la rifampicina.
Comparación: La desacetilrifampicina es única en su formación a través de la desacetilación enzimática, conservando una actividad antimicrobiana significativa. A diferencia de la rifampicina quinona y la 3-formil-rifampicina, la desacetilrifampicina es un metabolito activo principal con un papel bien definido en la farmacocinética de la rifampicina .
Análisis Bioquímico
Biochemical Properties
Desacetylrifampicin plays a significant role in biochemical reactions, particularly in the context of its antimicrobial activity. It interacts with several enzymes and proteins, including DNA-dependent RNA polymerase. Desacetylrifampicin binds to the β-subunit of this enzyme, inhibiting RNA synthesis and thereby exerting its bactericidal effects . Additionally, desacetylrifampicin is a substrate for the drug efflux pump P-glycoprotein, which influences its distribution and excretion .
Cellular Effects
Desacetylrifampicin affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of RNA, which is crucial for protein production and cell replication. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, desacetylrifampicin’s interaction with DNA-dependent RNA polymerase disrupts the transcription process, leading to reduced bacterial proliferation .
Molecular Mechanism
The molecular mechanism of desacetylrifampicin involves its binding to the β-subunit of DNA-dependent RNA polymerase, which inhibits the enzyme’s activity and suppresses RNA synthesis . This action is similar to that of rifampicin, although desacetylrifampicin is less potent. The inhibition of RNA synthesis prevents the bacteria from producing essential proteins, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desacetylrifampicin change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that desacetylrifampicin maintains its antimicrobial properties for a significant period, although its efficacy may decrease with prolonged exposure . Additionally, the stability of desacetylrifampicin can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of desacetylrifampicin vary with different dosages in animal models. At therapeutic doses, desacetylrifampicin exhibits significant antimicrobial activity without notable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
Desacetylrifampicin is involved in several metabolic pathways. It is primarily metabolized by hepatic esterases, which convert rifampicin to desacetylrifampicin . This metabolite is then further processed by the liver and excreted via bile and urine. The involvement of enzymes such as cytochrome P450 in the metabolism of desacetylrifampicin can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Desacetylrifampicin is transported and distributed within cells and tissues through various mechanisms. It is a substrate for P-glycoprotein, which facilitates its efflux from cells . This interaction with P-glycoprotein affects the localization and accumulation of desacetylrifampicin in different tissues. Additionally, desacetylrifampicin can cross cellular membranes, allowing it to reach intracellular targets .
Subcellular Localization
The subcellular localization of desacetylrifampicin is primarily within the cytoplasm, where it exerts its antimicrobial effects. The compound’s ability to bind to DNA-dependent RNA polymerase allows it to target bacterial cells effectively . Desacetylrifampicin does not appear to undergo significant post-translational modifications that would alter its localization or function.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La desacetilrifampicina se produce principalmente mediante la biotransformación de la rifampicina. Este proceso implica la desacetilación enzimática de la rifampicina por esterasas en el hígado. Las condiciones de reacción típicamente implican mantener un pH y una temperatura fisiológicos para facilitar la actividad enzimática .
Métodos de Producción Industrial: La producción industrial de desacetilrifampicina implica el uso de biotransformación microbiana. Se ha demostrado que el hongo filamentoso Cunninghamella elegans transforma eficazmente la rifampicina en desacetilrifampicina a través de reacciones de oxidación, desmetilación y mono-oxidación. Este método es rentable y se alinea con los principios de la química verde .
Análisis De Reacciones Químicas
Tipos de Reacciones: La desacetilrifampicina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de rifampicina quinona.
Reducción: Esta reacción implica la ganancia de electrones o hidrógeno, aunque es menos común para la desacetilrifampicina.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que puede ocurrir en condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio en condiciones ácidas.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio en condiciones básicas.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.
Principales Productos Formados:
Rifampicina Quinona: Formadas a través de la oxidación.
Nuevos Metabolitos: Formados a través de la transformación microbiana.
Comparación Con Compuestos Similares
Rifampicin: The parent compound from which desacetylrifampicin is derived.
Rifampicin Quinone: An oxidized form of rifampicin.
3-Formyl-rifampicin: A degradation product of rifampicin.
Comparison: Desacetylrifampicin is unique in its formation through enzymatic deacetylation, retaining significant antimicrobial activity. Unlike rifampicin quinone and 3-formyl-rifampicin, desacetylrifampicin is a major active metabolite with a well-defined role in the pharmacokinetics of rifampicin .
Propiedades
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZTIJOBQNKDR-OACVHIRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16783-99-6 | |
| Record name | 25-Desacetylrifampicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16783-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25-Deacetylrifampicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25-DESACETYLRIFAMPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV5B51Z0LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Desacetylrifampicin exert its antibacterial effect?
A: Like its parent compound Rifampicin, Desacetylrifampicin inhibits bacterial DNA-dependent RNA polymerase, specifically targeting the β-subunit. This binding prevents RNA synthesis, halting bacterial growth. []
Q2: How does the pharmacokinetic profile of Desacetylrifampicin compare to Rifampicin?
A: Desacetylrifampicin generally exhibits a lower plasma concentration and a slightly longer half-life than Rifampicin. Studies in neonates found Desacetylrifampicin present in all plasma samples, indicating elimination via both renal and metabolic pathways. [] Research in healthy volunteers showed rapid absorption of both compounds, with peak concentrations reached in under an hour. Desacetylrifampicin appeared later in plasma, indicative of its formation through Rifampicin metabolism. []
Q3: Does Rifampicin induce its own metabolism, and how does this affect Desacetylrifampicin levels?
A: Yes, Rifampicin is a potent inducer of hepatic microsomal enzymes, leading to self-induction of its metabolism. This results in a shortened half-life for Rifampicin and potentially influences Desacetylrifampicin levels. [, ]
Q4: What is the molecular formula and weight of Desacetylrifampicin?
A4: Desacetylrifampicin's molecular formula is C41H56N4O11, and its molecular weight is 776.9 g/mol.
Q5: What analytical techniques are commonly employed to measure Desacetylrifampicin concentrations?
A: High-Performance Liquid Chromatography (HPLC) is widely used for quantifying Desacetylrifampicin in biological samples like plasma and urine. Various HPLC methods have been developed and validated, employing different columns, mobile phases, and detection methods, including UV and mass spectrometry. [, , , , ]
Q6: How do Rifampicin and Desacetylrifampicin concentrations in different tissues impact tuberculosis treatment?
A: Adequate drug concentrations at the infection site are crucial for effective tuberculosis treatment. Research has shown that Rifampicin concentrations in spinal tuberculosis lesions are significantly lower in patients with sclerotic bone, suggesting this bone formation hinders drug penetration. [] Additionally, Desacetylrifampicin concentrations in the cerebrospinal fluid of children with tuberculous meningitis were found to be lower than plasma concentrations, highlighting the importance of understanding drug distribution to optimize treatment strategies. []
Q7: Are there known mechanisms of resistance to Rifampicin and Desacetylrifampicin?
A: Yes, resistance to Rifampicin, and consequently cross-resistance to Desacetylrifampicin, typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the drug binding site, reducing drug efficacy. [, ]
Q8: Can mutations in the rpoB gene of Mycobacterium tuberculosis affect Desacetylrifampicin elimination?
A: While more research is needed, a study investigating the influence of rpoB mutations on Desacetylrifampicin elimination in urine found no statistically significant effect. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

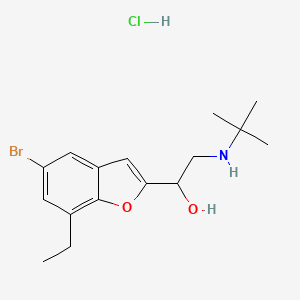

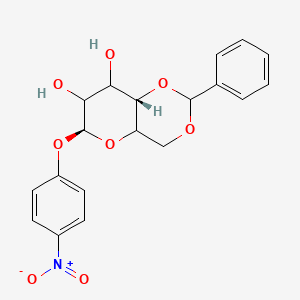
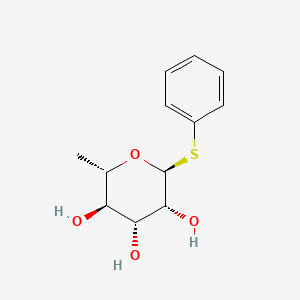
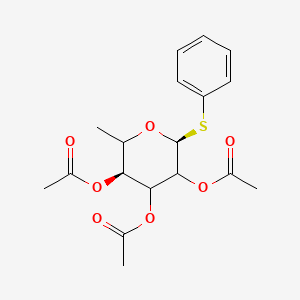

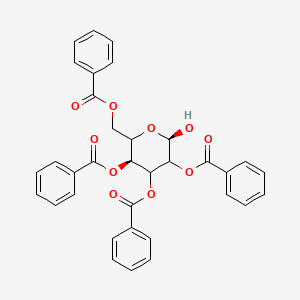
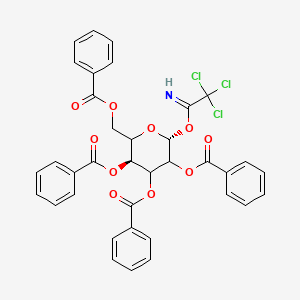

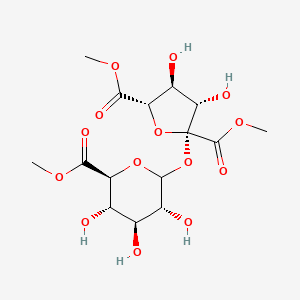
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
